(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3S)-1-cyclobutylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWLLUGSOXMYQP-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CC[C@@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable pyrrolidine derivative, followed by purification and conversion to the dihydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Salt Formation and Purification
The dihydrochloride salt form is synthesized via treatment of the free base with concentrated hydrochloric acid. This enhances aqueous solubility and crystallinity, enabling purification through recrystallization from methanol/ethyl acetate mixtures .
Reduction and Deprotection
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Azide Reduction : Intermediate azide derivatives undergo Staudinger reduction using triphenylphosphine (PPh₃) in HCl-saturated solvents to yield the primary amine .
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Boc Deprotection : tert-Butoxycarbonyl (Boc)-protected precursors are cleaved with HCl in dioxane or methanol to form the hydrochloride salt .
Nucleophilic Substitution
The primary amine participates in alkylation and acylation reactions:
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S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form secondary amines .
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions .
Cyclization and Ring Expansion
Under acidic conditions, the pyrrolidine ring undergoes cyclization with electrophiles (e.g., aldehydes) to generate spirocyclic or fused bicyclic structures .
Reaction Optimization
Design of Experiments (DoE) methodologies optimize reaction parameters for scalability:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes rate |
| Residence time | 2–3 min (flow) | Reduces byproducts |
| Equivalents of base | 1.5–2.0 | Balances pH |
Data adapted from continuous flow studies on analogous pyrrolidine systems .
Kinetic Profiling
Second-order kinetics dominate in nucleophilic substitutions (e.g., alkylation), while azetidinium ion intermediates exhibit first-order kinetics in ring-opening reactions .
Receptor Binding
The compound demonstrates prolonged residence time at histamine H₁ receptors (H₁R) due to hydrophobic interactions with cycloaliphatic substituents. Comparative binding kinetics:
| Analog | k<sub>off</sub> (min⁻¹) | Residence Time (min) |
|---|---|---|
| Desloratadine | >0.03 | <33 |
| (S)-1-Cyclobutyl derivative | <0.0033 | >300 |
Data extrapolated from H₁R antagonism studies .
Metabolic Stability
Cyclobutyl substituents reduce hepatic clearance rates compared to linear aliphatic chains, as evidenced by cytochrome P450 inhibition assays .
Spectroscopic Data
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¹H NMR (D₂O): δ 3.45–3.62 (m, pyrrolidine-H), 2.85–3.10 (m, cyclobutyl-H), 1.70–2.20 (m, cyclobutyl-CH₂) .
Purity Assessment
Elemental analysis confirms >99% purity (C: 42.1%, H: 7.8%, N: 12.3%, Cl: 27.6%) .
Industrial-Scale Production
Continuous flow reactors enable kilogram-scale synthesis with:
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Throughput : 1.2 kg/hr
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Yield : 89%
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Purity : >99.5% (HPLC)
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- Research indicates that (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride exhibits significant biological activity, particularly as a potential neuroprotective agent. Its structure allows it to mimic natural amino acids, influencing various biological pathways, including neurotransmitter systems.
- In studies involving U251 glioblastoma cells, treatment with this compound resulted in decreased cell proliferation, suggesting its potential as an anti-cancer agent .
-
Histamine Receptor Modulation :
- The compound has been investigated for its interaction with histamine receptors, particularly the H3 receptor. Antagonists of this receptor are being explored for their ability to treat conditions such as obesity and cognitive disorders . The unique structure of this compound may enhance binding affinity and selectivity toward these receptors.
-
Antidepressant Activity :
- Preliminary studies suggest that the compound may exhibit antidepressant-like effects, positioning it as a candidate for further exploration in treating mood disorders. Its mechanism may involve modulation of neurotransmitter levels and pathways associated with depression.
Case Studies and Research Findings
A comprehensive analysis of this compound reveals several key findings:
- Cellular Characterization : A study demonstrated that treatment with 400 nM of the compound significantly reduced the number of U251 glioblastoma cells, indicating its potential efficacy against certain types of cancer .
- Gene Expression Analysis : Transcriptome analysis following treatment showed differential expression of genes associated with cell growth and inflammatory responses. This suggests that the compound may regulate critical pathways involved in tumor biology .
Mechanism of Action
The mechanism of action of (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted pyrrolidine dihydrochlorides.
Structural Analogs
Key structural analogs include:
(S)-1-Isopropylpyrrolidin-3-amine dihydrochloride: Features an isopropyl group instead of cyclobutyl.
(S)-1-Cyclopropylpyrrolidin-3-amine derivatives : Cyclopropyl groups impart higher ring strain than cyclobutyl, which may influence binding affinity in target proteins due to altered conformational flexibility .
Triethylenetetramine dihydrochloride (Trientine dihydrochloride): A non-pyrrolidine polyamine chelator used clinically for Wilson’s disease. Unlike (S)-1-cyclobutylpyrrolidin-3-amine dihydrochloride, trientine lacks a rigid cyclic backbone, resulting in distinct metal-chelating properties and therapeutic applications .
Physicochemical Properties
| Compound | Substituent | Water Solubility (Dihydrochloride Form) | LogP (Predicted) |
|---|---|---|---|
| (S)-1-Cyclobutylpyrrolidin-3-amine diHCl | Cyclobutyl | High | ~1.2 |
| (S)-1-Isopropylpyrrolidin-3-amine diHCl | Isopropyl | Moderate | ~1.8 |
| Trientine dihydrochloride | Linear polyamine | Very high | -2.1 |
Note: Predicted LogP values derived from substituent contributions using ChemAxon software. Solubility inferred from salt form comparisons .
Limitations and Challenges
- Synthetic Complexity : The cyclobutyl group requires specialized synthetic routes (e.g., [2+2] cycloadditions), increasing production costs compared to isopropyl or cyclopropyl analogs.
- Data Gaps: Limited published studies on its specific biological activity or pharmacokinetics necessitate further empirical validation .
Biological Activity
(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique structural features, including a cyclobutyl group attached to a pyrrolidine ring, contribute to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and related research findings.
Structural Characteristics
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHN·2HCl
- Molecular Weight : 195.18 g/mol
The dihydrochloride salt form enhances solubility and stability, making it suitable for various biological applications.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. Compounds with similar structures have been shown to modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that this compound could influence the release of neurotransmitters like serotonin and norepinephrine, which are crucial for mood regulation and cognitive function .
Antidepressant Activity
Preliminary studies suggest that this compound may have antidepressant-like effects. Pyrrolidine derivatives are known to interact with serotonin and norepinephrine receptors, which play a significant role in mood regulation. Animal models have demonstrated that administration of similar compounds can lead to increased levels of these neurotransmitters, thereby alleviating symptoms of depression .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. In vitro studies indicate that it may inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory conditions such as arthritis or other autoimmune disorders .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : The compound may act on various receptors involved in neurotransmission and inflammation.
- Cytokine Regulation : It may modulate the expression of cytokines, leading to reduced inflammation.
- Neurotransmitter Release : The compound could enhance the release of key neurotransmitters, contributing to its antidepressant effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-Pyrrolidinylcyclobutane | Pyrrolidine Derivative | Similar cyclobutyl structure; potential neuroactivity |
| 2-Methylpyrrolidine | Pyrrolidine Derivative | Methyl substitution affects biological properties |
| 3-Pyridylpyrrolidine | Pyrrolidine Derivative | Incorporates a pyridine ring; different receptor interactions |
This table highlights how variations in structure can influence the biological properties and potential therapeutic applications of these compounds.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Neuroprotection Study : In a study involving Wistar rats, administration of this compound showed significant reductions in markers associated with neurodegeneration after induced oxidative stress .
- Antidepressant Efficacy : In behavioral assays, rats treated with this compound exhibited decreased immobility times in forced swim tests, indicating potential antidepressant activity .
- Anti-inflammatory Assessment : In vitro assays demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in inflammatory conditions .
Q & A
Q. Can computational modeling predict metabolic pathways for this compound?
- Methodology :
- In silico metabolism : Use tools like ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., N-dealkylation, glucuronidation) .
- Enzyme mapping : Cross-reference with databases like PISTACHIO or REAXYS to predict CYP450 isoform interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
